4-[(E)-2-(quinolin-2-yl)ethenyl]phenol
Description
4-[(E)-2-(quinolin-2-yl)ethenyl]phenol is a styrylquinoline derivative characterized by a quinoline moiety linked via an ethenyl group to a phenolic ring. Its synthesis typically involves condensation reactions between quinoline derivatives and substituted benzaldehydes under controlled conditions. For example, intermediate 4-[(E)-2-(quinolin-2-yl)ethenyl]aniline (compound 2) is synthesized via reduction of 2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline using SnCl₂, yielding a 61% product with a melting point of 174°C . The final compound is often functionalized further; microwave-assisted reactions with aldehydes yield derivatives such as N-{[4-(dimethylamino)phenyl]methylidene}-4-[(E)-2-(quinolin-2-yl)ethenyl]aniline (compound 3a, 62% yield, m.p. 202°C) .
Structurally, the compound exhibits a planar configuration due to conjugation across the ethenyl bridge, as confirmed by NMR and high-resolution mass spectrometry (HRMS) . Its bioactivity has been explored in plant immune priming, where it is designated Imprimatin A3, enhancing Arabidopsis thaliana resistance to Pseudomonas syringae .
Properties
IUPAC Name |
4-[(E)-2-quinolin-2-ylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-16-11-6-13(7-12-16)5-9-15-10-8-14-3-1-2-4-17(14)18-15/h1-12,19H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZCWUNKNLIXMX-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421356 | |
| Record name | 4-[(E)-2-quinolin-2-ylethenyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4752-58-3 | |
| Record name | NSC47971 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(E)-2-quinolin-2-ylethenyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction Between Quinoline-2-carbaldehyde and 4-Hydroxybenzaldehyde
The most common and direct synthetic route to this compound involves a condensation reaction between quinoline-2-carbaldehyde and 4-hydroxybenzaldehyde under basic conditions. This method exploits the formation of a carbon-carbon double bond (ethene linkage) connecting the quinoline and phenol rings.
-
- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
- Solvent: Ethanol or methanol
- Temperature: Typically reflux or room temperature depending on optimization
- Reaction time: Several hours until completion
Mechanism:
The reaction proceeds via a Knoevenagel-type condensation, where the aldehyde group of quinoline-2-carbaldehyde reacts with the active methylene group adjacent to the phenol, facilitated by the base, to form the styryl double bond (E-configuration preferred).Outcome:
The product is obtained with good selectivity for the E-isomer due to thermodynamic stability, yielding this compound.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | NaOH or K2CO3 | Facilitates deprotonation for condensation |
| Solvent | Ethanol or methanol | Polar protic solvents preferred |
| Temperature | Reflux or ambient | Reflux accelerates reaction |
| Catalyst | Not typically required for condensation | Pd catalysts used in coupling alternatives |
| Reaction time | 2–12 hours | Depends on scale and temperature |
| Product isolation | Recrystallization or chromatography | To separate E-isomer and impurities |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield & Notes |
|---|---|---|---|
| Knoevenagel Condensation | Quinoline-2-carbaldehyde, 4-hydroxybenzaldehyde, NaOH or K2CO3 | Ethanol/methanol, reflux or RT | High selectivity for E-isomer, moderate to high yield |
| Palladium-catalyzed Heck Coupling (related) | Aryl iodides, acrylamides, Pd(OAc)2, base | DMF or toluene, 80–140°C | Moderate to good yields, ligand-free options available |
| One-pot modular synthesis (quinoline derivatives) | 2-aminoaryl compounds, dialkyl malonates, bases | Various, including microwave irradiation | Step-economical, scalable |
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(quinolin-2-yl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, saturated derivatives from reduction, and various substituted phenol and quinoline derivatives from substitution reactions.
Scientific Research Applications
Scientific Research Applications
The applications of 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol can be categorized into several key areas:
Chemistry
- Building Block : It serves as a foundational compound for synthesizing more complex molecules and studying reaction mechanisms.
- Reactivity : The compound undergoes various chemical reactions including oxidation, reduction, and electrophilic substitution, leading to diverse derivatives that can be explored for additional properties.
Biology
- Fluorescent Properties : Recent studies have highlighted its potential as a fluorescent agent for cellular imaging. The compound has shown effective penetration through cellular membranes and accumulation in organelles such as mitochondria and the endoplasmic reticulum .
- Antimicrobial Activity : Similar quinoline derivatives exhibit notable effectiveness against bacterial and fungal infections, suggesting that this compound may have similar properties.
Medicine
- Therapeutic Potential : The compound is being investigated for its anticancer properties due to its structural similarity to other biologically active quinoline derivatives. It has shown promise in inhibiting cancer cell proliferation in vitro .
- Mechanism of Action : Its mechanism involves interactions with various molecular targets, including DNA intercalation and enzyme inhibition, which could lead to significant therapeutic effects .
Table 1: Comparison of Biological Activities of Quinoline Derivatives
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Quinoline derivative | Anticancer, antimicrobial |
| 2-Styrylquinoline | Quinoline derivative | Anticancer, antimicrobial |
| 4-Aminoquinoline | Amino derivative | Antimalarial |
| 6-Methoxyquinoline | Methoxy derivative | Antioxidant, anti-inflammatory |
| 3-Hydroxyquinoline | Hydroxy derivative | Neuroprotective |
Case Study 1: Fluorescent Properties for Cellular Imaging
A study synthesized a series of styrylquinolines similar to this compound and characterized their fluorescence properties. The results indicated strong fluorescence with significant Stokes shifts, making these compounds suitable for in vitro biological imaging applications. The compounds displayed optimal fluorescence in ethanol with emission peaks around 514 nm .
Case Study 2: Anticancer Activity
Research has demonstrated that quinoline derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. A comparative study showed that compounds structurally similar to this compound effectively inhibited the growth of various cancer cell lines, highlighting the importance of structural modifications in enhancing their therapeutic efficacy .
Mechanism of Action
The mechanism of action of 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the quinoline group can intercalate with DNA or interact with enzymes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., ─OH in Imprimatin A3) enhance solubility and hydrogen-bonding capacity, critical for plant defense interactions . In contrast, halogenated derivatives (e.g., bromo in compound 3b ) improve antiparasitic activity by increasing lipophilicity and membrane penetration.
- Bioactivity: Imprimatin A3 lacks direct antiparasitic activity but shows unique immune-priming effects, whereas 8-hydroxyquinoline derivatives exhibit higher selectivity indices (SI >1.0) against Leishmania .
Phenolic Ethenyl Derivatives Beyond Quinoline
Compounds with ethenyl-linked phenolic moieties but divergent core structures include:
Key Observations :
- Electronic Effects: Pyridine-based analogues (e.g., HOS ) exhibit alkoxy-dependent mesomorphic properties, unlike the rigid quinoline core in Imprimatin A3.
- Biological Roles: Resveratrol-derived impurities (e.g., Impurity-B ) highlight structural similarities but lack therapeutic relevance, underscoring the importance of the quinoline moiety in Imprimatin A3’s bioactivity.
Immune-Priming Analogues
Imprimatin A3 is part of a broader class of plant defense primers. Key analogues include:
Key Observations :
- Substituent Impact: Imprimatin A3’s phenol group enhances hydrogen bonding with plant receptors compared to nitro (A2) or bromo-methoxy (A1) substituents, explaining its superior efficacy .
- Structural Uniqueness: The absence of heterocyclic oxygen (as in A2’s benzoxazinone core) or halogen atoms (as in A1) correlates with reduced cytotoxicity and broader applicability in crops.
Biological Activity
4-[(E)-2-(quinolin-2-yl)ethenyl]phenol, also known as a styrylquinoline derivative, is an organic compound characterized by its unique structure, which includes a phenolic group and a quinoline moiety. Its molecular formula is C₁₇H₁₃N₁O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The structure of this compound allows for various interactions with biological targets. The phenolic group can participate in hydrogen bonding, while the quinoline moiety may intercalate with DNA or interact with enzymes, leading to diverse biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Notably, studies have shown that this compound can effectively inhibit the growth of various bacterial and fungal strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These results suggest that the compound has strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported that certain styrylquinoline derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest . The following table summarizes some findings related to the anticancer activity of related compounds:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Styrylquinoline A | HeLa (cervical cancer) | 15 |
| Styrylquinoline B | MCF-7 (breast cancer) | 20 |
| This compound | A549 (lung cancer) | TBD |
These findings highlight the potential for further development of this compound as an anticancer agent .
The mechanism of action for this compound involves its interaction with multiple molecular targets within the cell. The compound's ability to form hydrogen bonds and its structural similarity to other biologically active quinoline derivatives facilitate its engagement with proteins and nucleic acids, potentially leading to:
- DNA Intercalation : The quinoline moiety may insert itself between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : The phenolic group can act as a competitive inhibitor for various enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death .
Case Studies
Several studies have investigated the biological activity of styrylquinoline derivatives, including this compound:
- Antimicrobial Efficacy Study : A comparative study on the antimicrobial effects of various quinoline derivatives found that those with electron-donating groups exhibited improved activity against E. coli and S. aureus .
- Cytotoxicity Assay : In vitro assays showed that compounds similar to this compound significantly reduced viability in cancer cell lines such as HeLa and MCF-7, indicating potential for therapeutic applications .
- Mechanistic Insights : Research involving zebrafish models demonstrated that related compounds could inhibit angiogenesis, suggesting a role in targeting tumor vascularization .
Q & A
Q. What synthetic strategies are effective for producing 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol, and how can reaction conditions be optimized?
The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Heck coupling, between quinoline-2-yl halides and 4-hydroxystyrene derivatives. Key parameters include:
- Catalyst system : 5–10 mol% Pd(OAc)₂ with ligands like PPh₃ in DMF or toluene .
- Temperature : 80–120°C under inert atmosphere (N₂/Ar) to prevent oxidation .
- Purification : Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:2) for >95% purity . Microwave-assisted synthesis (100–150 W, 30–60 min) improves yield (75–85%) compared to conventional heating .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Structural confirmation :
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays aligned with structural analogs:
- Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination) .
- Antioxidant : DPPH radical scavenging (EC₅₀ comparison with resveratrol) .
- Anti-inflammatory : COX-2 inhibition (ELISA-based assay) . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .
Advanced Research Questions
Q. How can molecular docking guide mechanistic studies of this compound?
- Target selection : Focus on proteins with conserved stilbene-binding sites (e.g., sirtuin 6, PDB: 3TW) .
- Protocol :
Prepare ligand (compound) and receptor (protein) files using AutoDock Tools.
Perform rigid docking (AutoDock Vina) with grid box centered on active sites.
Analyze binding poses with PyMOL; prioritize poses with hydrogen bonds to phenolic -OH and π-π stacking with quinoline .
Q. What experimental approaches resolve contradictions between in vitro and in vivo pharmacokinetic data?
- Bioavailability issues :
- Solubility : Use nanoformulations (liposomes) or co-solvents (PEG-400) to enhance aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS .
- In vivo validation :
- Pharmacokinetic profiling : Administer 10 mg/kg (IV/oral) to rodents; measure plasma concentration-time curves .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Modification strategies :
- Quinoline ring : Introduce electron-withdrawing groups (e.g., -NO₂ at C6) to enhance cytotoxicity .
- Phenolic group : Methylate -OH to improve metabolic stability while monitoring antioxidant loss .
- Data analysis :
- QSAR models : Use MLR (Multiple Linear Regression) to correlate logP, polar surface area, and IC₅₀ .
Q. What methodologies address stability challenges during biological assays?
- Degradation pathways :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
